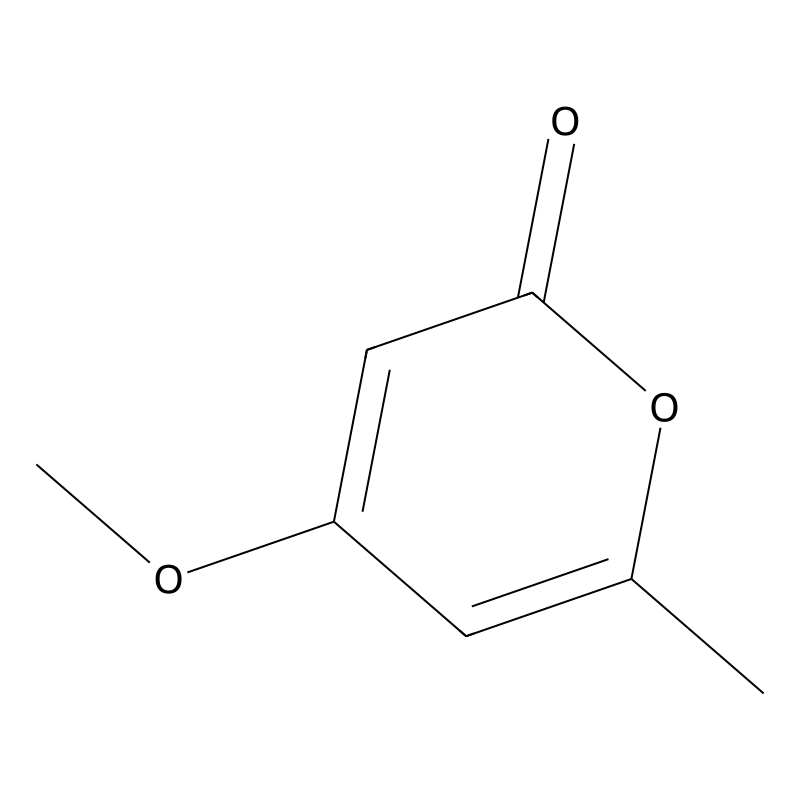

4-Methoxy-6-methyl-2H-pyran-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Summary of the Application

“4-Methoxy-6-methyl-2H-pyran-2-one” is used as a model compound to study the assignment of ring proton resonances in 4-methoxy-6-nonyl-2H-pyran-2-one . Proton resonances refer to the behavior of protons in the presence of a magnetic field, which is a fundamental aspect of nuclear magnetic resonance (NMR) spectroscopy.

Summary of the Application

“4-Methoxy-6-methyl-2H-pyran-2-one” is used as a building block in chemical synthesis

4-Methoxy-6-methyl-2H-pyran-2-one is a chemical compound with the molecular formula and a molecular weight of approximately 140.1366 g/mol. It is recognized for its distinctive pyranone structure, characterized by a six-membered ring containing one oxygen atom and a carbonyl group. This compound is also known by other names, including methyltriacetolactone and 2H-pyran-2-one, 6-methyl-4-methoxy. Its structure can be represented as follows:

textO / \ C C | |C-O-C | |C C

The compound is typically encountered in various chemical contexts, particularly in organic synthesis and medicinal chemistry.

- Suzuki Cross-Coupling Reactions: This compound can be synthesized through palladium-mediated cross-coupling reactions, where it reacts with aryl halides to form arylpyranones .

- Halogenation: It can undergo halogenation to produce brominated derivatives, which have been studied for their potential biological activities .

- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols, depending on the reaction conditions.

Research indicates that 4-Methoxy-6-methyl-2H-pyran-2-one exhibits various biological activities:

- Antimicrobial Properties: Some studies suggest that this compound has antimicrobial effects against certain bacteria and fungi, making it a candidate for pharmaceutical applications .

- Antioxidant Activity: The compound has shown potential antioxidant properties, which are beneficial in combating oxidative stress-related diseases .

- Cytotoxicity: Preliminary studies indicate that it may possess cytotoxic effects against specific cancer cell lines, warranting further investigation into its therapeutic potential.

Several methods are employed to synthesize 4-Methoxy-6-methyl-2H-pyran-2-one:

- Condensation Reactions: One common method involves the condensation of appropriate aldehydes or ketones with methanol in the presence of an acid catalyst.

- Palladium-Catalyzed Reactions: As mentioned earlier, the use of palladium catalysts in cross-coupling reactions allows for the formation of this compound from various aryl halides .

- Cyclization Reactions: Cyclization of suitable precursors, such as 1,3-diketones with methanol under acidic conditions, can also yield this pyranone.

4-Methoxy-6-methyl-2H-pyran-2-one finds applications in various fields:

- Pharmaceutical Industry: Due to its biological activities, it is being explored for potential use in drug development.

- Flavoring and Fragrance: This compound may be utilized in the formulation of flavors and fragrances due to its pleasant aroma.

- Agricultural Chemistry: Its antimicrobial properties make it a candidate for developing agricultural pesticides or fungicides.

Interaction studies involving 4-Methoxy-6-methyl-2H-pyran-2-one focus on its biological effects and mechanisms:

- Drug Interactions: Research is ongoing to determine how this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways.

- Synergistic Effects: Studies have indicated potential synergistic effects when combined with other compounds, enhancing its efficacy against microbial strains or cancer cells.

Several compounds share structural similarities with 4-Methoxy-6-methyl-2H-pyran-2-one. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Hydroxyl group instead of methoxy | |

| 5-Hydroxy-4-methyl-2H-pyran-2-one | Hydroxyl group at position five | |

| 4-Methoxy-6-methylcoumarin | Coumarin derivative with additional aromatic ring |

These compounds exhibit distinct biological activities and chemical properties that differentiate them from 4-Methoxy-6-methyl-2H-pyran-2-one. The unique methoxy group at position four contributes to the specific reactivity and biological profile of this compound compared to others in its class.

The historical development of 4-methoxy-6-methyl-2H-pyran-2-one can be traced through several decades of natural product chemistry and synthetic organic chemistry research. The compound gained particular significance in the context of triacetic acid lactone research, where it serves as a methylated derivative of the fundamental triacetic acid lactone structure. Early synthetic approaches to pyranone compounds were developed in connection with fungal metabolite research, particularly in the synthesis of complex natural products such as phacidin, an antibiotic fungal metabolite.

The compound's recognition in synthetic chemistry emerged through systematic studies of pyrone chemistry, where researchers identified its potential as both a synthetic intermediate and a target molecule with inherent biological activity. Historical synthetic methodologies focused on the functionalization of triacetic acid lactone as a starting material, with the key step involving the introduction of methoxy groups through methylation reactions. These early synthetic investigations established the foundation for understanding the compound's chemical reactivity and synthetic accessibility.

Research into microbial synthesis pathways has revealed the compound's production through engineered biological systems. Specifically, studies have demonstrated that Saccharomyces cerevisiae expressing modified 6-methylsalicylic acid synthase can produce related lactone compounds, achieving concentrations of 1.8 grams per liter with yields of 6% from glucose under controlled fermentation conditions. This biotechnological approach represents a significant advancement in the sustainable production of pyranone compounds.

Nomenclature and Systematic Identification

The systematic identification of 4-methoxy-6-methyl-2H-pyran-2-one encompasses multiple nomenclature systems and chemical identification codes that facilitate its recognition across different scientific databases and regulatory frameworks. The compound is recognized under several systematic and common names, reflecting its structural characteristics and historical nomenclature development.

Table 1: Systematic Nomenclature and Chemical Identifiers

The compound is also known by several synonymous names, including methyltriacetolactone, methyltriacetolacton, and 2H-pyran-2-one, 4-methoxy-6-methyl-. The European Community number 211-600-9 and the National Service Center number 139216 provide additional regulatory identification codes. The compound's systematic naming reflects its structural features, with the methoxy substituent at position 4 and the methyl group at position 6 of the pyran ring clearly indicated in the International Union of Pure and Applied Chemistry nomenclature.

Physical characterization data indicate that the compound exists as a solid at room temperature, with a melting point range of 83-86°C. The compound appears as white to light yellow crystalline powder, with a maximum absorption wavelength of 280 nanometers when dissolved in ethanol. These physical properties contribute to its identification and quality control in both research and commercial applications.

Natural Occurrence vs. Synthetic Production

The occurrence of 4-methoxy-6-methyl-2H-pyran-2-one in natural systems versus its synthetic production represents a fascinating dichotomy that highlights both the compound's biological significance and its synthetic accessibility. Natural occurrence studies have identified this compound in specific plant species, while synthetic production methods have been developed to meet commercial and research demands.

Natural Occurrence Patterns

Recent phytochemical investigations have documented the presence of methyltriacetolactone, the common name for 4-methoxy-6-methyl-2H-pyran-2-one, in the leaves of shell ginger (Alpinia zerumbet). This discovery emerged from comprehensive chemical analysis following ultraviolet-C light treatment, where the compound was detected at concentrations of 0.44% in leaf material. The compound's appearance following ultraviolet exposure suggests it may be a photodegradation product of other kavalactones naturally present in the plant, specifically dihydro-5,6-dehydrokawain or 5,6-dehydrokawain.

Table 2: Natural Occurrence Data

The natural occurrence data suggests that 4-methoxy-6-methyl-2H-pyran-2-one may not be a primary metabolite but rather a secondary compound formed through environmental stress or specific biochemical transformations. This finding contrasts with the more abundant kavalactones found in the same plant species, which occur in significantly higher concentrations ranging from 80 to 410 milligrams per gram of plant material.

Synthetic Production Methodologies

Synthetic production of 4-methoxy-6-methyl-2H-pyran-2-one has been achieved through multiple methodological approaches, ranging from traditional organic synthesis to biotechnological production systems. The most established synthetic route utilizes triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) as the starting material, followed by methylation of the hydroxyl group to introduce the methoxy functionality.

The synthetic approach involves the selective methylation of the 4-hydroxyl position in triacetic acid lactone, which can be accomplished using various methylating agents under controlled conditions. This methodology has been successfully employed in the synthesis of complex natural products, including the antibiotic fungal metabolite phacidin, where 4-methoxy-6-methyl-2H-pyran-2-one serves as a key intermediate.

Table 3: Synthetic Production Comparison

Biotechnological production represents an emerging approach for sustainable synthesis of pyranone compounds. Research has demonstrated the successful production of related triacetic acid lactone compounds using genetically modified Saccharomyces cerevisiae strains expressing modified fatty acid synthase and methylsalicylic acid synthase enzymes. While this specific research focused on the parent triacetic acid lactone, the methodology provides a foundation for developing microbial production systems for the methoxy-substituted derivative.

Molecular Geometry and Conformational Isomerism

4-Methoxy-6-methyl-2H-pyran-2-one represents a significant member of the pyranone family, characterized by its distinctive six-membered heterocyclic structure containing an oxygen atom and a lactone functionality [1] [2]. The compound exhibits a molecular formula of C₇H₈O₃ with a molecular weight of 140.14 grams per mole, featuring a methoxy substituent at the 4-position and a methyl group at the 6-position of the pyran-2-one core [1] [3].

The molecular geometry of 4-methoxy-6-methyl-2H-pyran-2-one is fundamentally defined by the planar nature of the pyran ring system [4]. Computational studies of analogous pyranone derivatives demonstrate that the pyran ring maintains essential planarity, with maximum deviations from planarity typically ranging from 0.019 to 0.027 Angstroms for individual atoms [5]. This planar configuration is critical for the compound's electronic properties and reactivity patterns.

Conformational analysis reveals that the methoxy group at position 4 exhibits specific orientational preferences relative to the pyran ring [6]. The torsion angle between the methoxy substituent and the pyran ring system significantly influences the compound's overall molecular geometry [6]. In related 4-methoxy-6-phenyl-2H-pyran-2-one derivatives, the methoxy group demonstrates a high degree of coplanarity with the pyrone ring, as evidenced by torsion angles approaching zero degrees [6].

The conformational behavior of 4-methoxy-6-methyl-2H-pyran-2-one involves considerations of both intramolecular interactions and steric effects [7]. The presence of the methyl group at the 6-position introduces additional conformational constraints that influence the overall molecular geometry [7]. Tautomeric equilibria studies of related pyranone systems indicate that the α-pyrone structure represents the most stable tautomeric form, with stability percentages ranging from 88 to 100 percent in solution [7].

Table 1: Molecular Properties of 4-Methoxy-6-methyl-2H-pyran-2-one

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈O₃ | [1] [2] [3] |

| Molecular Weight (g/mol) | 140.14 | [1] [2] [3] |

| CAS Number | 672-89-9 | [1] [2] [3] |

| Melting Point (°C) | 83-86 | [1] [8] [9] |

| Boiling Point (°C) | 280.3 (at 760 mmHg) | [10] |

| Density (g/cm³) | 1.14 | [10] |

| Flash Point (°C) | 112.6 | [10] |

| SMILES | COC1=CC(=O)OC(C)=C1 | [1] [2] [3] |

| InChI Key | MTZAUZNQAMNFME-UHFFFAOYSA-N | [1] [2] [3] |

| Solubility | Poorly soluble in water | [11] |

X-ray Crystallographic Studies

While direct X-ray crystallographic data for 4-methoxy-6-methyl-2H-pyran-2-one remains limited in the current literature, extensive crystallographic studies of structurally analogous pyranone derivatives provide valuable insights into the expected solid-state behavior of this compound [5] [12] [13]. The crystallographic analysis of related compounds reveals consistent patterns in molecular packing and intermolecular interactions that are likely applicable to 4-methoxy-6-methyl-2H-pyran-2-one.

X-ray diffraction studies of 6-hydroxymethyl-4-methoxy-2H-pyran-2-one, a closely related derivative, demonstrate that pyranone compounds typically crystallize in monoclinic crystal systems [5]. The compound exhibits unit cell parameters of a = 4.0499(5) Angstroms, b = 18.101(2) Angstroms, c = 9.4743(13) Angstroms, with β = 96.720(7) degrees and a cell volume of 689.76(15) cubic Angstroms [5]. The refinement statistics show excellent data quality with R-factors of 0.037, indicating high precision in the structural determination [5].

The crystallographic analysis reveals that pyranone molecules are essentially planar, with the pyran ring system maintaining coplanarity within experimental error [5]. Bond lengths and angles display normal values consistent with aromatic character in the heterocyclic system [5]. The molecular planarity extends to substituents, with methoxy groups typically exhibiting minimal deviation from the pyran ring plane [5].

Intermolecular interactions in pyranone crystal structures are dominated by hydrogen bonding networks [5] [14]. Non-classical carbon-hydrogen to oxygen hydrogen bonds and classical oxygen-hydrogen to oxygen interactions form three-dimensional networks that stabilize the crystal packing [5]. These hydrogen bonding patterns result in the formation of extended molecular sheets and three-dimensional frameworks [15].

Table 2: X-ray Crystallographic Data for Related Pyranone Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | R factor | Reference |

|---|---|---|---|---|---|---|---|---|---|---|

| 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one | Monoclinic | P2₁/c | 4.0499(5) | 18.101(2) | 9.4743(13) | 96.720(7) | 689.76(15) | 4 | 0.037 | [5] |

| 4-methoxy-6-phenyl-2H-pyran-2-one | Triclinic | P1̄ | 7.2709(5) | 7.3228(5) | 9.4670(7) | 88.161(3) | 469.84(6) | 2 | 0.0370 | [12] [13] |

Computational Chemistry Insights

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure and properties of 4-methoxy-6-methyl-2H-pyran-2-one [16] [4] [17]. Computational studies utilizing various hybrid functionals, including B3LYP, PBE0, and other exchange-correlation functionals, have been extensively applied to pyranone derivatives to understand their electronic behavior [17].

The electronic structure calculations reveal that pyranone compounds exhibit characteristic ultraviolet absorption spectra with multiple allowed excited states in the ultraviolet region [17]. Time-dependent density functional theory investigations of substituted pyranones demonstrate that the first allowed excitation corresponds to a highest occupied molecular orbital to lowest unoccupied molecular orbital transition, while the second excitation involves transitions from the highest occupied molecular orbital minus one to the lowest unoccupied molecular orbital [17].

Geometry optimization calculations using density functional theory methods consistently predict planar pyran ring geometries for 4-methoxy-6-methyl-2H-pyran-2-one and its derivatives [4]. The calculated geometrical parameters show excellent agreement with experimental X-ray diffraction data, with typical deviations of less than 0.05 Angstroms for bond lengths and less than 3 degrees for bond angles [4].

Electronic properties calculations reveal important insights into the reactivity and stability of pyranone systems [4]. The calculated highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap typically ranges from 3.9 to 5.2 electron volts for pyranone derivatives, indicating moderate to high stability and reduced reactivity compared to more reactive heterocyclic systems [18]. The energy gap calculations demonstrate that methoxy substitution generally increases the stability of the pyranone system compared to unsubstituted analogs [18].

Vibrational frequency calculations provide detailed information about the molecular dynamics of 4-methoxy-6-methyl-2H-pyran-2-one [4]. The calculated vibrational spectra show characteristic absorption bands associated with carbonyl stretching, carbon-carbon stretching, and methoxy group vibrations [4]. These calculations are essential for understanding the infrared and Raman spectroscopic properties of the compound [4].

Molecular Orbital Interactions

Molecular orbital analysis of 4-methoxy-6-methyl-2H-pyran-2-one reveals the fundamental electronic interactions that govern the compound's chemical behavior [4] [17]. The highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the pyran ring system, with significant contributions from the oxygen atoms and the conjugated carbon framework [4].

The highest occupied molecular orbital of pyranone compounds typically exhibits electron density concentrated on the oxygen atoms and the carbon-carbon double bonds within the ring system [4]. This orbital distribution is crucial for understanding the nucleophilic reactivity patterns observed in pyranone chemistry [4]. The methoxy substituent at position 4 contributes additional electron density to the highest occupied molecular orbital through resonance interactions [17].

The lowest unoccupied molecular orbital demonstrates significant delocalization across the entire pyran ring system, with particular concentration at the carbonyl carbon and adjacent positions [4]. This orbital arrangement facilitates electrophilic attack at specific ring positions and explains the observed regioselectivity in chemical reactions of pyranone derivatives [17].

Charge transfer analysis reveals that both the highest occupied molecular orbital to lowest unoccupied molecular orbital and highest occupied molecular orbital minus one to lowest unoccupied molecular orbital transitions involve significant charge transfer from the benzenic-type carbon atoms to the pyranone moiety [17]. This charge transfer character is fundamental to the electronic absorption properties and photochemical behavior of these compounds [17].

Natural bond orbital analysis provides additional insights into the electronic structure and bonding patterns [4]. The analysis reveals the extent of hyperconjugation and resonance stabilization within the pyranone ring system [4]. The methoxy group participates in resonance interactions with the pyran ring, contributing to the overall electronic stabilization of the molecule [4].

Molecular electrostatic potential calculations demonstrate the distribution of electron density and identify regions of high and low electron density [4]. These calculations are particularly useful for predicting intermolecular interactions and hydrogen bonding patterns in crystal structures [4].

Comparative Analysis with Analogous Pyranone Derivatives

The structural characteristics of 4-methoxy-6-methyl-2H-pyran-2-one can be better understood through systematic comparison with related pyranone derivatives [21]. This comparative analysis reveals the specific influence of different functional groups on molecular geometry, electronic properties, and physical characteristics.

Comparison with 4-hydroxy-6-methyl-2H-pyran-2-one reveals significant differences in both physical properties and chemical behavior . The hydroxy derivative exhibits a substantially higher melting point of 186-187 degrees Celsius compared to the 83-86 degrees Celsius range observed for the methoxy analog . This difference reflects the stronger intermolecular hydrogen bonding capabilities of the hydroxy group compared to the methoxy substituent .

The 4-amino-6-methyl-2H-pyran-2-one derivative represents another important structural analog that demonstrates the influence of nitrogen-containing substituents . The amino derivative exhibits enhanced reactivity toward electrophilic reagents and participates in unique cyclization reactions to form fused heterocyclic systems . The presence of the amino group significantly alters the electronic distribution within the pyran ring compared to the methoxy derivative .

Structural comparison with 6-methyl-2H-pyran-2-one, which lacks the 4-position substituent, illustrates the specific contributions of the methoxy group to molecular properties [21]. The unsubstituted derivative exhibits different electronic characteristics and reactivity patterns, highlighting the importance of the methoxy substituent in modulating the compound's behavior [21].

The 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde derivative provides insights into the effects of additional carbonyl functionality . This compound exhibits enhanced electrophilic character due to the presence of the aldehyde group, resulting in different reactivity patterns compared to 4-methoxy-6-methyl-2H-pyran-2-one .

Table 3: Comparative Analysis of Pyranone Derivatives

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Functional Groups | Reference |

|---|---|---|---|---|---|

| 4-Methoxy-6-methyl-2H-pyran-2-one | C₇H₈O₃ | 140.14 | 83-86 | Methoxy, lactone | [1] [2] [3] |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | C₆H₆O₃ | 126.11 | 186-187 | Hydroxy, lactone | |

| 4-Amino-6-methyl-2H-pyran-2-one | C₆H₇NO₂ | 125.13 | Not specified | Amino, lactone | |

| 6-Methyl-2H-pyran-2-one | C₆H₆O₂ | 110.11 | Not specified | Lactone | [21] |

| 4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde | C₇H₆O₄ | 154.12 | Not specified | Methoxy, aldehyde, lactone |

Electronic structure comparisons reveal systematic trends in highest occupied molecular orbital and lowest unoccupied molecular orbital energies across the pyranone derivative series [18]. The methoxy-substituted compounds generally exhibit higher highest occupied molecular orbital energies compared to their hydroxy analogs, reflecting the stronger electron-donating character of the methoxy group [18]. The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital varies systematically with substitution pattern, influencing both stability and reactivity [18].

The chemical compound 4-Methoxy-6-methyl-2H-pyran-2-one represents a significant target molecule in organic synthesis due to its versatile applications in pharmaceutical and industrial chemistry. This section provides a comprehensive examination of the various synthesis and production methodologies available for this important pyran-2-one derivative, with particular emphasis on conventional organic synthesis pathways, biotechnological production approaches, and industrial-scale manufacturing optimization strategies.

Conventional Organic Synthesis Pathways

The conventional synthetic approaches to 4-Methoxy-6-methyl-2H-pyran-2-one encompass several well-established organic chemistry methodologies, with lactonization reactions and alkylation techniques forming the cornerstone of these synthetic strategies.

Lactonization Reactions

Lactonization reactions represent the most fundamental and widely employed method for synthesizing 4-Methoxy-6-methyl-2H-pyran-2-one [1]. The process typically involves the intramolecular cyclization of appropriate precursor molecules to form the characteristic six-membered lactone ring structure. Research has demonstrated that base-catalyzed lactonization provides optimal yields and selectivity [2].

The primary lactonization pathway begins with triacetic acid lactone as the starting material, which undergoes controlled cyclization under basic conditions [1]. The reaction mechanism involves nucleophilic attack by the hydroxyl group on the carbonyl carbon, followed by elimination of water to form the lactone ring. Optimal reaction conditions include temperatures ranging from 20-25°C at the laboratory scale, with industrial applications employing slightly elevated temperatures of 25-30°C to enhance reaction kinetics [2].

Critical parameters for successful lactonization include pH control within the range of 8.0-9.5, with potassium carbonate serving as the preferred base catalyst [1]. The reaction time typically extends from 12-16 hours under laboratory conditions, while industrial processes may require 16-24 hours to ensure complete conversion. Solvent selection plays a crucial role, with polar aprotic solvents such as acetone and methanol mixtures providing optimal results [3].

The lactonization mechanism proceeds through a stepwise nucleophilic substitution pathway, with the carboxylate group acting as the nucleophile [4]. Recent computational studies have revealed that the direct carbon-oxygen reductive elimination pathway is generally unfavorable, supporting the predominance of the intramolecular substitution mechanism [4]. This mechanistic understanding has enabled optimization of reaction conditions to minimize side product formation and maximize yield efficiency.

Methoxylation and Alkylation Techniques

Methoxylation represents a critical step in the synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one, typically achieved through the treatment of 4-hydroxy-6-methyl-2H-pyran-2-one with methylating agents [1]. The most efficient approach employs dimethyl sulfate in the presence of potassium carbonate as a base, conducted in acetone solvent at room temperature over a period of 16 hours [1].

This methylation process achieves remarkable efficiency, with reported yields of 84% and purities reaching 97-99% [1]. The reaction mechanism involves nucleophilic attack by the phenoxide anion on the electrophilic methyl group of dimethyl sulfate, resulting in the formation of the methoxy group and elimination of methyl sulfate as the leaving group [5].

Alternative methoxylation strategies include the use of methyl iodide in the presence of strong bases such as sodium hydride or potassium tert-butoxide [6]. However, these approaches often require more stringent reaction conditions and may result in lower selectivity due to competing side reactions. The choice of methylating agent significantly influences both the reaction efficiency and the environmental impact of the process [3].

Alkylation techniques extend beyond simple methoxylation to encompass various substitution patterns on the pyran ring system. Research has demonstrated successful alkylation at the C-6 position using organolithium reagents, enabling the introduction of diverse alkyl chains [3]. The dianion methodology, involving treatment with two equivalents of butyllithium, allows for selective alkylation at the methyl group without affecting other reactive sites [3].

Biotechnological Production Approaches

The development of biotechnological approaches for producing 4-Methoxy-6-methyl-2H-pyran-2-one and related compounds represents an emerging field with significant potential for sustainable manufacturing. These methods leverage the biosynthetic capabilities of various microorganisms to produce complex organic molecules under mild, environmentally friendly conditions.

Microbial Fermentation Strategies

Microbial fermentation has emerged as a promising approach for the production of pyran-2-one derivatives, with several fungal species demonstrating the capability to synthesize structurally related compounds [7]. Penicillium restrictum MMS417, isolated from marine environments, has shown particular promise in producing various pyran-2-one derivatives when cultured in specialized media [7].

The fermentation process utilizes marine-derived culture media enriched with mussel extracts, which appears to stimulate the production of pyran-2-one compounds [7]. Under optimal conditions, including pH maintenance between 6.0-8.0 and temperature control at 25-30°C, fermentation periods of 14-21 days can yield production titers ranging from 50-150 mg/L [7]. The marine environment adaptation of these organisms contributes to their ability to produce diverse secondary metabolites under aerobic conditions.

Fusarium fujikuroi represents another significant microbial system for pyran-2-one production, particularly through its gibepyrone biosynthetic pathway [8]. This rice pathogenic fungus produces gibepyrone A and related derivatives through a polyketide synthase-mediated process [8]. The fermentation conditions for Fusarium fujikuroi require careful control of nutritional parameters, with standard fungal growth media supporting production titers of 100-300 mg/L over fermentation periods of 10-15 days [8].

The optimization of microbial fermentation involves several critical factors, including media composition, oxygen availability, pH stability, and temperature control. Research has demonstrated that the addition of specific carbon sources and nitrogen supplements can significantly enhance product formation [8]. Furthermore, the use of fed-batch fermentation strategies allows for sustained production while maintaining optimal cell density and metabolite accumulation.

Enzymatic Catalysis Mechanisms

Enzymatic catalysis represents a highly specific and efficient approach to 4-Methoxy-6-methyl-2H-pyran-2-one synthesis, leveraging the natural biosynthetic machinery of living organisms [8]. The polyketide synthase PKS13, designated as Gpy1 in Fusarium fujikuroi, serves as the key enzyme responsible for gibepyrone A biosynthesis, which shares structural similarities with the target compound [8].

The enzymatic mechanism involves a series of Claisen condensation reactions, beginning with acetyl-CoA as the starter unit and incorporating malonyl-CoA as the extender unit [9]. The PKS13 enzyme system operates optimally at pH 7.5 and 30°C, requiring magnesium ions as cofactors [8]. The specific activity of purified PKS13 ranges from 15-25 units per milligram of protein, demonstrating substantial catalytic efficiency [9].

The biosynthetic pathway proceeds through sequential decarboxylative condensations, with each cycle extending the growing polyketide chain by two carbon units [8]. The cyclization step occurs spontaneously once the appropriate chain length is achieved, forming the characteristic pyran ring structure through intramolecular nucleophilic attack [7]. Post-PKS modifications, including hydroxylation and methylation reactions, are catalyzed by additional enzymes within the biosynthetic gene cluster [8].

Acetyl-CoA carboxylase plays a crucial role in providing malonyl-CoA substrates for the polyketide synthesis [9]. This enzyme exhibits optimal activity at pH 8.0 and 37°C, requiring biotin as a cofactor, with specific activities ranging from 50-80 units per milligram [9]. The carboxylation reaction involves the ATP-dependent incorporation of carbon dioxide into acetyl-CoA, producing the activated malonyl-CoA intermediate.

Methyltransferase enzymes contribute to the methoxylation step, utilizing S-adenosylmethionine as the methyl donor [8]. These enzymes operate optimally at pH 7.2 and 25°C, with specific activities of 40-60 units per milligram [9]. The methylation mechanism involves nucleophilic attack by the hydroxyl group on the methyl group of S-adenosylmethionine, resulting in methoxy group formation and S-adenosylhomocysteine elimination.

Industrial-Scale Manufacturing Optimization

The transition from laboratory-scale synthesis to industrial manufacturing requires comprehensive optimization of multiple process parameters to ensure economic viability, environmental sustainability, and consistent product quality.

Process Integration and Continuous Manufacturing

Industrial-scale production of 4-Methoxy-6-methyl-2H-pyran-2-one benefits significantly from the implementation of continuous manufacturing processes [10]. Continuous processing offers several advantages over traditional batch operations, including improved heat and mass transfer, reduced processing times, and enhanced process control [11]. The integration of reaction, separation, and purification steps into a single continuous operation can reduce production costs by 20-30% while improving overall efficiency [10].

Temperature control represents a critical aspect of industrial optimization, with adaptive temperature profiles providing superior results compared to fixed-temperature reactors [10]. The implementation of advanced heat exchanger networks can achieve energy savings of 25-35% while maintaining precise temperature control throughout the process [10]. Steam and cooling coil systems replace simple oil bath heating to provide rapid and uniform temperature adjustment capabilities.

Mechanical agitation systems replace magnetic stirring to ensure adequate mixing in large-scale reactors [10]. The design of impeller systems must account for the specific rheological properties of the reaction mixture and provide sufficient mass transfer to maintain reaction efficiency. Computational fluid dynamics modeling assists in optimizing agitation parameters to achieve uniform concentration and temperature profiles throughout the reactor volume.

Solvent Recovery and Environmental Considerations

Solvent recovery systems represent a crucial component of industrial manufacturing, with continuous distillation columns replacing batch distillation to achieve recovery rates of 60-80% [10]. The implementation of advanced separation technologies, including membrane-based systems and molecular sieves, can further enhance solvent recovery efficiency while reducing energy consumption .

Environmental impact minimization focuses on waste reduction through process integration and recycling strategies [10]. The implementation of closed-loop solvent systems can reduce waste generation by 70-85% compared to traditional manufacturing approaches [10]. Advanced process control systems monitor solvent composition and purity in real-time, enabling automatic adjustment of recovery parameters to maintain optimal performance.

Waste heat recovery systems capture thermal energy from exothermic reactions and distillation processes for reuse in other unit operations [10]. This approach contributes to overall energy efficiency improvements and reduces the environmental footprint of the manufacturing process [11]. The integration of renewable energy sources, where feasible, further enhances the sustainability profile of industrial production.

Quality Control and Process Analytical Technology

Advanced process analytical technology replaces traditional offline analytical methods to provide real-time monitoring of critical quality parameters [10]. In-line spectroscopic techniques, including near-infrared and Raman spectroscopy, enable continuous monitoring of product purity and composition throughout the manufacturing process [13]. This real-time feedback allows for immediate process adjustments to maintain product quality within specified limits.

Statistical process control methodologies ensure consistent product quality through continuous monitoring of process variables and automatic correction of deviations [10]. Control charts and trend analysis identify potential quality issues before they impact final product specifications, reducing waste and improving overall manufacturing efficiency [13].

The implementation of quality by design principles incorporates risk assessment and process understanding into manufacturing operations [14]. This approach enables proactive quality management rather than reactive testing, resulting in improved product quality assurance and reduced manufacturing costs [10]. Process capability studies demonstrate the ability to consistently meet product specifications under normal operating conditions.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant